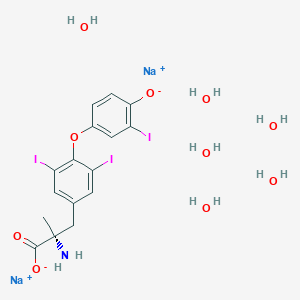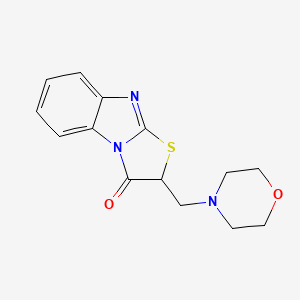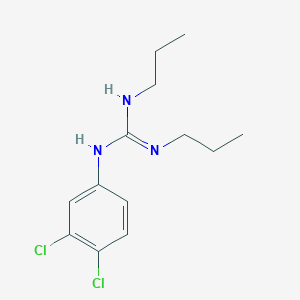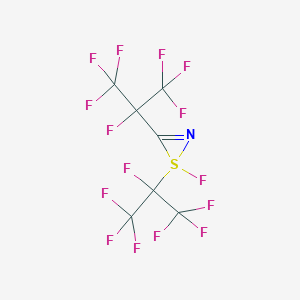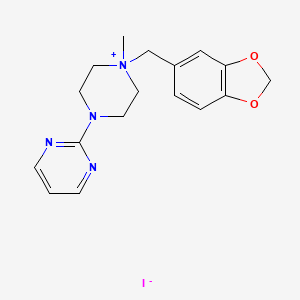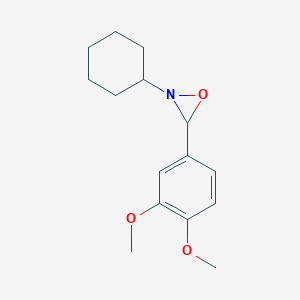
2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine is a compound belonging to the oxaziridine family, characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained three-membered ring and the relatively weak N-O bond . Oxaziridines, including this compound, are valuable in organic synthesis as oxygen and nitrogen transfer agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls . The reaction conditions often include the use of mild oxidizing agents and controlled temperatures to ensure the formation of the oxaziridine ring without decomposition.
Industrial Production Methods
Industrial production methods for oxaziridines, including this compound, often involve large-scale oxidation processes using environmentally benign reagents. The production process is designed to maximize yield while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine undergoes various types of reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to substrates such as enolates and alkenes.
Amination: It can transfer nitrogen to nucleophiles, forming amines and other nitrogen-containing compounds.
Substitution: The oxaziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organometallic compounds, enolates, silyl enol ethers, and thiols . Reaction conditions typically involve mild temperatures and the use of solvents that stabilize the reactive intermediates.
Major Products
The major products formed from reactions with this compound include oxidized and aminated derivatives, as well as substituted compounds resulting from ring-opening reactions .
Aplicaciones Científicas De Investigación
2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for oxygen and nitrogen transfer reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to nucleophilic substrates. The strained three-membered ring and weak N-O bond facilitate the transfer, making the compound highly reactive . The molecular targets and pathways involved depend on the specific reaction and substrate, but generally involve nucleophilic attack on the oxaziridine ring .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine include other oxaziridines such as:
- N-alkyl oxaziridines
- N-aryloxaziridines
- N-sulfonyl oxaziridines
Uniqueness
This compound is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The presence of the cyclohexyl and dimethoxyphenyl groups can enhance its stability and reactivity compared to other oxaziridines .
Propiedades
Número CAS |
23921-85-9 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine |
InChI |
InChI=1S/C15H21NO3/c1-17-13-9-8-11(10-14(13)18-2)15-16(19-15)12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3 |
Clave InChI |
NCHHTSUZIJVLNF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2N(O2)C3CCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
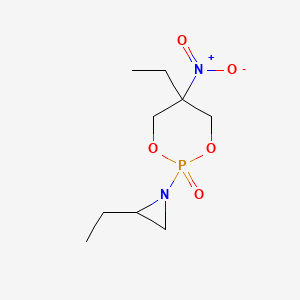
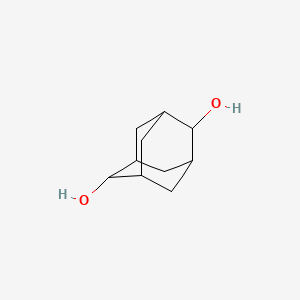
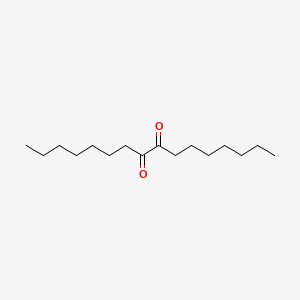
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)

